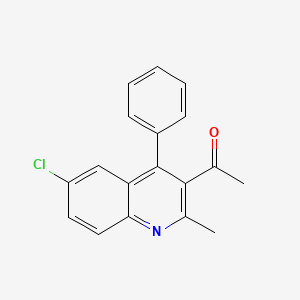

1-(6-氯-2-甲基-4-苯基-3-喹啉基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone” is a compound with the molecular formula C18H14ClNO. The quinoline ring system in this compound is approximately planar with a maximum deviation of 0.022 (1) Å . It forms a dihedral angle of 62.70 (3)° with the phenyl ring . In the crystal, pairs of C—HO intermolecular hydrogen bonds link neighboring molecules into inversion dimers, forming R 22 (14) ring motifs . These inversion dimers are stacked along the b axis . The structure is further stabilized by C—Hπ interactions .

Molecular Structure Analysis

The molecular structure of this compound features an essentially planar quinoline ring system with the acetyl and benzene substituents being twisted out of the plane . The acetyl O and benzene-bound Cl atoms lie to opposite sides of the molecule . Centrosymmetric aggregates mediated by pairs of C-H…O contacts are found in the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a planar quinoline ring system, C—HO intermolecular hydrogen bonds, and C—Hπ interactions . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

- The benzylic position refers to the carbon adjacent to a benzene ring. In this case, the chlorine-substituted quinoline ring provides a benzylic position. Reactions at this site include:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as a bromine source .

- Nucleophilic Substitution (SN1 or SN2) : Depending on the specific structure, benzylic halides can undergo either SN1 or SN2 reactions. The resonance-stabilized carbocation formed at the benzylic position influences the reaction pathway .

- The ketone group in 1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone can be converted to an alkyne. Alkynes are versatile intermediates in organic synthesis, used for constructing complex molecules. For example, acetylene (ethyne) is an important alkyne .

Benzylic Position Reactions

Alkyne Synthesis

属性

IUPAC Name |

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFUMFBPBDGSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350047 |

Source

|

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

CAS RN |

22609-02-5 |

Source

|

| Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)

![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)

![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)

![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![5-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5564776.png)